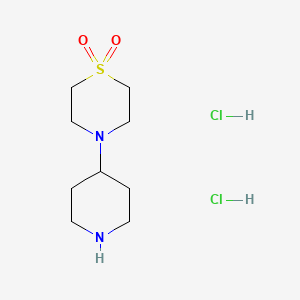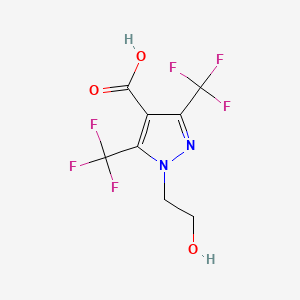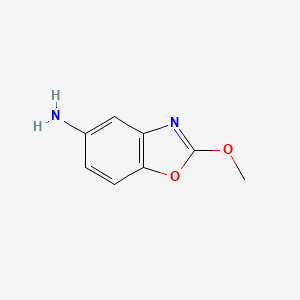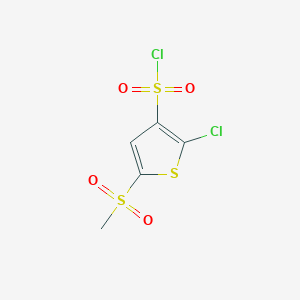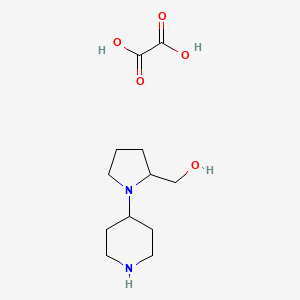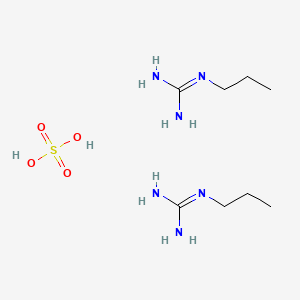
1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER
Overview
Description
1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER is an organic compound with the molecular formula C10H17BN2O2. This compound is known for its unique structure, which includes a boronic ester group. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .
Mechanism of Action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in carbon-carbon bond formation, as it is used in SM cross-coupling reactions . These reactions are widely applied in organic synthesis, suggesting that the compound could influence a variety of biochemical pathways depending on the specific reactants and conditions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are likely dependent on the specific reactants and conditions of the SM cross-coupling reactions in which it participates . For example, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants or catalysts can influence the compound’s action, efficacy, and stability . For instance, the compound is stable at room temperature but should be stored in a refrigerator . Additionally, the rate of reactions in which the compound participates can be influenced by the pH .
Biochemical Analysis
Biochemical Properties
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of aminothiazoles as γ-secretase modulators and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy . The nature of these interactions involves the formation of stable complexes with the target biomolecules, facilitating the desired biochemical reactions.
Cellular Effects
The effects of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit TGF-β1 and activin A signaling in HEK-293T cells, which are crucial pathways in cellular growth and differentiation . Additionally, it affects the expression of genes involved in these pathways, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules . It acts as an inhibitor or activator of enzymes, depending on the context of its use. For instance, it inhibits the activity of certain kinases involved in cancer cell proliferation by binding to their active sites . This binding interaction leads to changes in gene expression, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine over time have been studied extensively in laboratory settings . It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that the compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models . At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, including alterations in cellular metabolism and function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors . It affects metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s interactions with specific enzymes facilitate its incorporation into metabolic pathways, thereby altering the levels of key metabolites .
Transport and Distribution
The transport and distribution of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the localization and accumulation of the compound, influencing its activity and function. The compound’s distribution within the cell is crucial for its effectiveness in biochemical reactions and therapeutic applications .
Subcellular Localization
The subcellular localization of 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The localization of the compound within the cell is essential for its role in modulating cellular processes and biochemical reactions .
Preparation Methods
The synthesis of 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar compounds to 1-METHYL-7-AZAINDOLE-4-BORONIC ACID PINACOL ESTER include:
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
These compounds share the boronic ester group but differ in their core structures, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific structure, which makes it particularly useful in certain synthetic applications.
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-8-16-12-10(11)7-9-17(12)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRBLULHLJISQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


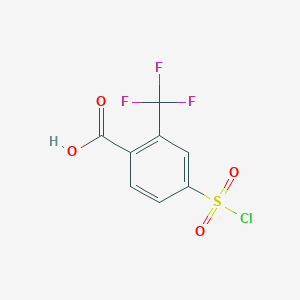

![N-(4-fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide hydrochloride](/img/structure/B1457344.png)
